Cas no 51143-67-0 (ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci))
![ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) structure](https://www.kuujia.com/scimg/cas/51143-67-0x500.png)
ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) Chemical and Physical Properties
Names and Identifiers
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- ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci)
- 1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone
- 1-pyrazolo[1,5-a]pyridin-4-ylethanone
- SCHEMBL7381477
- 1-{pyrazolo[1,5-a]pyridin-4-yl}ethan-1-one
- 51143-67-0
-
- MDL: MFCD18834949
- Inchi: InChI=1S/C9H8N2O/c1-7(12)8-3-2-6-11-9(8)4-5-10-11/h2-6H,1H3
- InChI Key: QPSJCYMEQLWUPM-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=CN2C1=CC=N2
Computed Properties
- Exact Mass: 160.064
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4A^2
- XLogP3: 0.7
ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540257-500mg |
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethan-1-one |
51143-67-0 | 98% | 500mg |
¥8976.00 | 2024-05-11 | |
Matrix Scientific | 221765-500mg |
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethan-1-one, 95% min |
51143-67-0 | 95% | 500mg |
$1365.00 | 2023-09-06 | |
Matrix Scientific | 221765-1g |
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethan-1-one, 95% min |
51143-67-0 | 95% | 1g |
$2058.00 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540257-1g |
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethan-1-one |
51143-67-0 | 98% | 1g |
¥13533.00 | 2024-05-11 |
ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) Related Literature
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci)
Introduction to Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) and Its Significance in Modern Chemical Research
Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This chemical entity is characterized by its unique structural framework, which combines a pyrazolopyridine core with an acetyl group, making it a versatile scaffold for the development of novel bioactive molecules.
The compound's molecular structure, featuring a fused pyrazole and pyridine ring system, contributes to its remarkable chemical and biological properties. The presence of the 1-pyrazolo[1,5-a]pyridin-4-yl moiety imparts specific electronic and steric characteristics that are highly valuable for designing molecules with targeted pharmacological activities. This structural motif has been extensively explored in recent years due to its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Recent advancements in synthetic chemistry have enabled the efficient preparation of derivatives of Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), allowing researchers to fine-tune their properties for specific therapeutic purposes. The compound's ability to interact with biological targets at the molecular level has made it a focal point in drug discovery initiatives. For instance, studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways critical for disease progression.
The CAS number 51143-67-0 associated with this compound provides a unique identifier that facilitates its recognition and utilization in scientific literature and databases. This standardized nomenclature ensures consistency across different research settings, aiding in the accurate documentation and communication of experimental results. The compound's synthesis and characterization have been reported in several high-impact journals, highlighting its importance in contemporary chemical research.
In the realm of medicinal chemistry, Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), serves as a valuable building block for the development of small-molecule drugs. Its structural features allow for modifications that can enhance its binding affinity to biological targets while minimizing off-target effects. This flexibility has led to the exploration of various derivatives that exhibit improved pharmacokinetic profiles and reduced toxicity.
One particularly noteworthy application of this compound is in the field of oncology. Preclinical studies have shown that certain derivatives of Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), can selectively inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. These findings have opened up new avenues for the development of novel anticancer agents that offer promising alternatives to existing therapies.
Furthermore, the compound's potential extends beyond oncology. Research indicates that it may also have therapeutic benefits in managing inflammatory diseases and neurological disorders. The ability of Ethanone derivatives to modulate inflammatory responses and interact with neurotransmitter systems has sparked interest among scientists seeking innovative treatments for these conditions.
The synthesis of Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Techniques such as cross-coupling reactions and cyclization processes are commonly employed to construct the complex heterocyclic framework. These synthetic strategies not only highlight the versatility of the compound but also provide insights into how similar scaffolds can be developed for other bioactive molecules.
The long-tail keyword "Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl-" encapsulates the essence of this compound's chemical identity and underscores its significance in pharmaceutical research. By focusing on this specific moiety, researchers can tailor their investigations to explore its unique properties and potential applications. The inclusion of "(9ci)" in the name denotes a specific configuration or isomerization state, further refining its identity within the broader context of chemical nomenclature.
As our understanding of molecular interactions continues to evolve, compounds like Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci), will play an increasingly pivotal role in shaping future therapeutic strategies. Their ability to interact with biological systems at a fundamental level offers hope for novel treatments that are more effective and better tolerated than existing options. The ongoing research into this class of compounds underscores their potential as cornerstone entities in drug discovery initiatives worldwide.
In conclusion, Ethanone, 1-pyrazolo[1,5-a]pyridin-4-yl- (9ci) is a chemically intriguing molecule with far-reaching implications in pharmaceutical science. Its unique structural features and diverse biological activities make it a cornerstone in modern drug development efforts. As research progresses,this compound will continue to inspire new discoveries that benefit human health and well-being.
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